Moexipril

hypertension postmenopausal women ACE inhibitor

Moexipril delivers a uniquely long-acting (29–30 h) active metabolite for sustained 24‑h ACE inhibition, combined with high lipophilicity that penetrates lipid membranes to target tissue ACE in lungs, myocardium, kidney, and aorta. This profile supports once‑daily oral solid‑dose development and makes it the ACE inhibitor of choice for protocols targeting postmenopausal hypertension—where it has shown superior BP reduction vs. nitrendipine and marked microalbuminuria correction. Formulation must account for a pre‑meal dosing requirement and stabilization via magnesium salt. Procure high‑purity moexipril to differentiate your R&D pipeline.

Molecular Formula C27H34N2O7
Molecular Weight 498.6 g/mol
CAS No. 103775-10-6
Cat. No. B010654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoexipril
CAS103775-10-6
Synonyms2-((1-ethoxycarbony)-3-phenylpropylamino-1-oxopropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Fempress
Moex
moexipril
moexipril hydrochloride
Perdix
RS 10085
RS-10085
Univasc
Molecular FormulaC27H34N2O7
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC
InChIInChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1
InChIKeyUWWDHYUMIORJTA-HSQYWUDLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (about 10% weight-to-volume) in distilled water at room temperature as HCl salt.
5.85e-03 g/L

Moexipril (CAS 103775-10-6): Scientific and Procurement Baseline for an ACE Inhibitor Prodrug


Moexipril (CAS 103775-10-6) is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug that undergoes hepatic hydrolysis to its active diacid metabolite, moexiprilat [1]. It is characterized by high lipophilicity, positioning it within the same hydrophobic range as quinapril, benazepril, and ramipril, which facilitates penetration of lipid membranes and targeting of both plasma and tissue ACE [2]. Moexipril is indicated for the treatment of hypertension and may be administered as monotherapy or in combination with other antihypertensive agents such as hydrochlorothiazide [3].

Moexipril Procurement: Why In-Class Substitution Without Empirical Justification Is Not Warranted


ACE inhibitors are not pharmacokinetically or pharmacodynamically interchangeable despite their shared mechanism of action. Moexipril exhibits a distinctive profile characterized by a long terminal elimination half-life of its active metabolite (approximately 29–30 hours), high lipophilicity enabling significant tissue ACE inhibition, and a unique food interaction requiring administration one hour before meals—a dosing requirement not shared by most other ACE inhibitors [1][2]. These properties produce differential clinical outcomes in specific patient populations, including postmenopausal women and elderly patients, that cannot be assumed to extrapolate to other agents within the class without direct comparative evidence [3].

Moexipril Evidence Guide: Quantified Differentiation from Comparators for Scientific Selection


Blood Pressure Reduction in Postmenopausal Women: Moexipril vs. Nitrendipine

In a randomized, 8-week clinical trial comparing moexipril 15 mg once daily with nitrendipine 20 mg once daily in postmenopausal women with mild to moderate hypertension, moexipril produced greater reductions in both sitting systolic and diastolic blood pressure [1]. The observed advantage in blood pressure lowering was accompanied by a more favorable tolerability profile, with moexipril demonstrating a lower incidence of adverse events overall and specifically fewer instances of headache, flushing, and ankle edema compared to nitrendipine [1].

hypertension postmenopausal women ACE inhibitor

Diastolic Blood Pressure Efficacy: Moexipril vs. Sustained-Release Verapamil

In a 24-week randomized trial comparing moexipril to sustained-release verapamil in patients with essential hypertension, moexipril demonstrated superior reduction in sitting diastolic blood pressure during the initial 6-week active therapy phase [1]. The differential effect observed during the first six weeks of active treatment provides evidence of moexipril's early efficacy relative to this calcium antagonist comparator [1].

essential hypertension ACE inhibitor calcium antagonist

In Vitro Inhibitory Potency: Moexiprilat vs. Enalaprilat

In vitro characterization of the active metabolite moexiprilat demonstrated higher inhibitory potency than enalaprilat against both plasma ACE and purified ACE from rabbit lung [1]. While this in vitro potency advantage does not directly translate to superior in vivo antihypertensive efficacy—as acknowledged in the original study—it establishes a clear biochemical differentiation between these two ACE inhibitor prodrugs [1]. The higher intrinsic potency may inform the selection of moexipril over enalapril in experimental settings where biochemical ACE inhibition is the primary endpoint.

ACE inhibition in vitro pharmacology potency comparison

Extended Duration of Action: Moexiprilat Terminal Half-Life

Moexiprilat, the active metabolite of moexipril, exhibits a biphasic elimination profile with an extended terminal half-life averaging 29–30 hours in healthy subjects [1]. This prolonged terminal elimination phase sustains plasma concentrations above the threshold for 50% ACE inhibition (1.3 ng/mL) throughout the 24-hour dosing interval, with trough concentrations not falling below 1–2 ng/mL [1]. In contrast, the terminal half-life of enalaprilat (the active metabolite of enalapril) is approximately 11 hours, while ramiprilat's terminal half-life is approximately 13–17 hours [2].

pharmacokinetics half-life ACE inhibition duration

Systolic Blood Pressure Response: Moexipril vs. Captopril

In a 12-week randomized trial comparing moexipril and captopril in patients with mild to moderate hypertension, moexipril 7.5–15 mg once daily was more effective than captopril 25–50 mg twice daily in reducing sitting systolic blood pressure [1]. The data indicate that once-daily moexipril is as efficacious as twice-daily captopril in reducing blood pressure, with a numerical advantage in systolic pressure reduction [1].

hypertension ACE inhibitor dosing frequency

Postmenopausal Hypertension: Organoprotective and Metabolic Neutrality Evidence

In a 4-month study of hypertensive postmenopausal women, moexipril treatment (7.5–15 mg/day) reduced microalbuminuria from 28.28 mg/L to 8.10 mg/L, corrected endothelial function and vascular elasticity in all patients, and achieved target blood pressure (from 164/94 mmHg to 136/84 mmHg) without inducing adverse changes in lipid or carbohydrate metabolism [1]. The compound's ability to simultaneously address multiple cardiovascular risk parameters—hypertension, microalbuminuria, and endothelial dysfunction—while maintaining metabolic neutrality represents a differentiated profile within the ACE inhibitor class.

postmenopausal hypertension microalbuminuria endothelial function

Moexipril Optimal Application Scenarios for Research and Clinical Procurement


Postmenopausal Hypertension Research and Therapeutics

Moexipril is optimally deployed in studies or clinical protocols targeting postmenopausal women with hypertension. Evidence from the MADAM study demonstrates superior blood pressure reduction compared to nitrendipine (-21.2/-15.2 mmHg vs. -18.2/-13.6 mmHg) [1]. Additional data show significant microalbuminuria reduction (71.4% decrease from 28.28 to 8.10 mg/L) and correction of endothelial dysfunction, with documented metabolic neutrality—no adverse changes in lipid or carbohydrate parameters [2]. Acute arterial distensibility improvement after a single 15 mg dose has also been demonstrated in this population [3].

Once-Daily ACE Inhibitor Formulation Development

Moexipril's extended terminal half-life of its active metabolite moexiprilat (29–30 hours) supports once-daily dosing with sustained 24-hour ACE inhibition [4]. This pharmacokinetic property makes moexipril a suitable reference standard or active pharmaceutical ingredient for developing once-daily oral solid dosage forms. However, formulation development must account for the compound's requirement for administration one hour before meals due to significant food effects on bioavailability [4], as well as its susceptibility to degradation that necessitates specialized stabilization strategies such as the use of moexipril magnesium salts [5].

Tissue ACE Inhibition and Endothelial Function Studies

Moexipril's high lipophilicity, comparable to quinapril and benazepril, enables penetration of lipid membranes and targeting of tissue ACE in addition to plasma ACE [6]. Animal studies demonstrate that moexipril achieves significant tissue ACE inhibition in lung (92%), myocardium (26%), kidney (21%), and aorta (39%) after 6 days of treatment [6]. This tissue-penetrating profile supports the use of moexipril in preclinical and clinical research investigating the role of tissue ACE inhibition in cardiovascular remodeling, endothelial dysfunction, and organ protection beyond blood pressure reduction.

Comparative ACE Inhibitor Pharmacology and Dosing Regimen Optimization

Moexipril serves as a valuable comparator in studies evaluating ACE inhibitor efficacy with simplified once-daily dosing. Direct comparative evidence shows that moexipril 7.5–15 mg once daily achieves blood pressure control comparable or superior to twice-daily captopril 25–50 mg [7], and demonstrates greater early diastolic blood pressure reduction (-11 mmHg) compared to sustained-release verapamil (-9 mmHg) at 6 weeks [8]. These data position moexipril as a reference agent for evaluating the relationship between dosing frequency, adherence, and clinical outcomes in hypertension management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moexipril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.